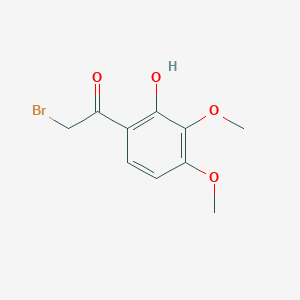
2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, also known as BHD, is a synthetic compound used in scientific research. It has a wide range of applications, from biochemical studies to pharmaceutical research. BHD is a small molecule with a molecular weight of 220.2 g/mol and a melting point of 105-107°C. It is a colorless, crystalline solid and is insoluble in water.
Aplicaciones Científicas De Investigación
Chemical Synthesis
2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone has been synthesized as part of studies in chemical synthesis. For instance, Hong-xia (2007) discusses the synthesis of a similar compound, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, through halogen-exchange reactions, highlighting its potential as an effective chemical protective group Li Hong-xia (2007).
Photophysical Studies
In the realm of photophysical research, Asiri et al. (2017) synthesized a compound closely related to this compound, studying its electronic absorption and emission spectra in various solvents. This research provides insights into solvatochromic properties like extinction coefficient and fluorescence quantum yield Asiri et al. (2017).
Carbonic Anhydrase Inhibition
Balaydın et al. (2012) synthesized derivatives of (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, investigating their inhibitory effect on human cytosolic carbonic anhydrase II. This research suggests potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis Balaydın et al. (2012).
Antioxidant Properties
The synthesis and study of antioxidant properties of compounds similar to this compound have been conducted. For example, Balaydın et al. (2010) synthesized bromophenol derivatives and assessed their antioxidant power, suggesting potential applications in oxidative stress-related conditions Balaydın et al. (2010).
Electrophilic Aromatic Bromination
The compound has also been studied in the context of electrophilic aromatic bromination. Xu Yong-nan (2012) synthesized a similar compound, Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, highlighting a method for bromination of aromatic ethers, which can be relevant in various chemical syntheses Xu Yong-nan (2012).
Fungicidal Activity
In the field of agriculture and fungicidal research, derivatives of 2-bromo-1-(3,4-dimethylphenyl)ethanone, structurally similar to this compound, have been prepared and evaluated for their fungicidal activity, as discussed by Bashandy et al. (2008) Bashandy et al. (2008).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-4-3-6(7(12)5-11)9(13)10(8)15-2/h3-4,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLODFNLYTIPCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CBr)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



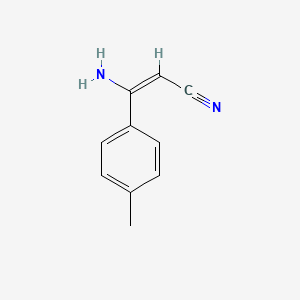


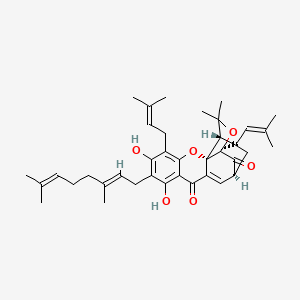

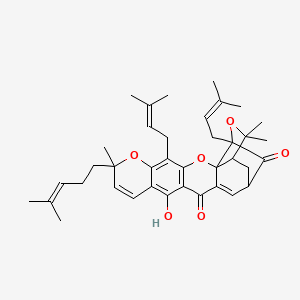
![2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol](/img/structure/B3034427.png)
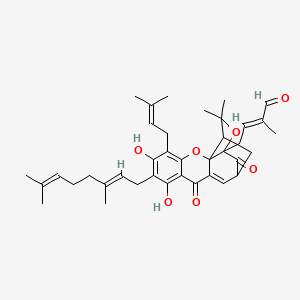

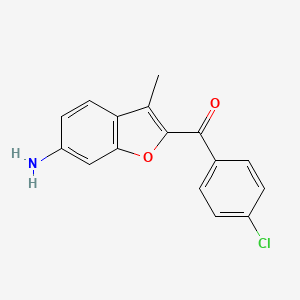
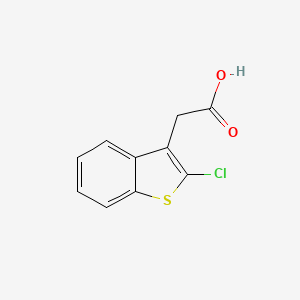

![(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034435.png)
